molecular formula C14H16N2O3 B6500834 N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]cyclopropanecarboxamide CAS No. 954590-34-2

N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]cyclopropanecarboxamide

Cat. No. B6500834
CAS RN: 954590-34-2
M. Wt: 260.29 g/mol
InChI Key: FZUMLLFVOONIAD-UHFFFAOYSA-N
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Description

The compound “N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]cyclopropanecarboxamide” is also known as Rivaroxaban . It is an anticoagulant and the first orally active direct factor Xa inhibitor . It is used for the prevention of venous thromboembolic events (VTE) in patients who have undergone total hips replacements and total knee replacement surgery; prevention of stroke and systemic embolism in patients with nonvalvular atrial fibrillation; treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE); to reduce risk of recurrent DVT and/or PE .


Synthesis Analysis

Rivaroxaban can be synthesized using commercially available ®-epichlorohydrin and bromobenzene as the starting materials . The Goldberg coupling is used as the key step in the synthesis . The synthetic route represents a convenient procedure for the production of Rivaroxaban .


Molecular Structure Analysis

The X-ray crystal structure of Rivaroxaban in complex with human Factor Xa clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .


Chemical Reactions Analysis

The synthesis of Rivaroxaban involves the construction of the 5-aminomethyl-3-aryl oxazolidinone as a key step . A common strategy for the preparation begins with the deprotonation of the aryl carbamate with n-BuLi and treatment of the resulting anion with ®-glycidylbutyrate to give the corresponding 5-®-hydroxymethyloxazolidinone .


Physical And Chemical Properties Analysis

Rivaroxaban has a molecular weight of 435.88 and its molecular formula is C19H18ClN3O5S . It contains not less than 98.0% and not more than 102.0% of Rivaroxaban, calculated on the anhydrous basis .

Safety And Hazards

Rivaroxaban is an anticoagulant, and like all anticoagulants, it carries a risk of causing bleeding complications . It should be used with caution in patients with a high risk of bleeding .

Future Directions

Rivaroxaban is currently under clinical development for the prevention and treatment of thromboembolic diseases . Its introduction into the market has led to the need for its efficient production . Therefore, much attention has been given to the synthesis of Rivaroxaban and several synthetic methods for this product have been developed .

properties

IUPAC Name

N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c17-13(10-6-7-10)15-8-12-9-16(14(18)19-12)11-4-2-1-3-5-11/h1-5,10,12H,6-9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZUMLLFVOONIAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCC2CN(C(=O)O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)cyclopropanecarboxamide

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